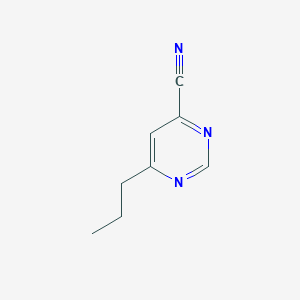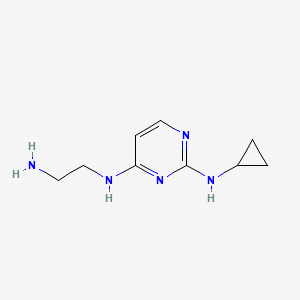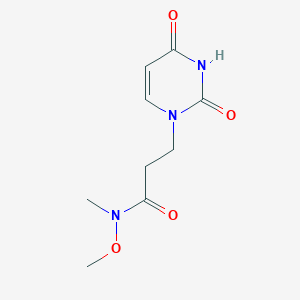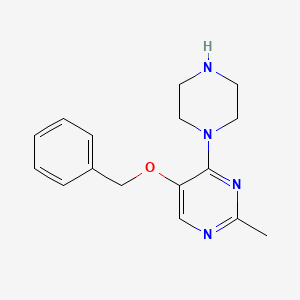
3-Methyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile is a complex organic compound featuring an azetidine ring, a nitrile group, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through a cyclization reaction. For instance, the starting material can be a substituted butanenitrile, which undergoes cyclization with a methylamino group under specific conditions to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
3-Methyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile involves its interaction with specific molecular targets. The azetidine ring and nitrile group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings, such as azetidin-2-one, exhibit comparable structural features but differ in functional groups and reactivity.
Nitrile-containing compounds: Molecules like butanenitrile share the nitrile group but lack the azetidine ring, resulting in different chemical properties.
Uniqueness
3-Methyl-2-(3-(methylamino)azetidin-1-yl)butanenitrile is unique due to its combination of an azetidine ring, a nitrile group, and a methylamino substituent.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-methyl-2-[3-(methylamino)azetidin-1-yl]butanenitrile |
InChI |
InChI=1S/C9H17N3/c1-7(2)9(4-10)12-5-8(6-12)11-3/h7-9,11H,5-6H2,1-3H3 |
InChI Key |
CJWODJSXVDAEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)N1CC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




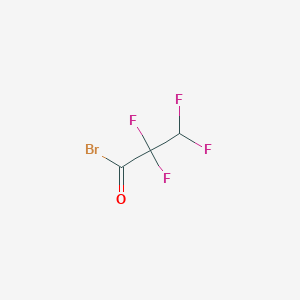


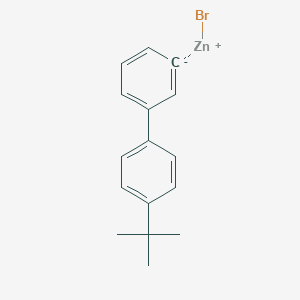
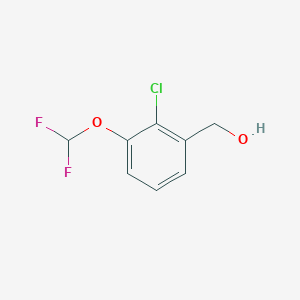
![2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B14872671.png)
![1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14872684.png)
